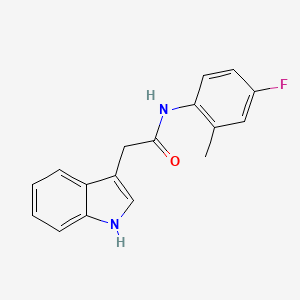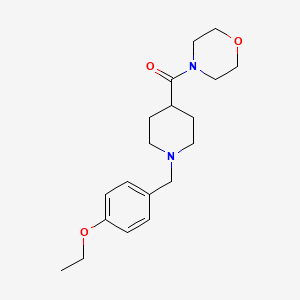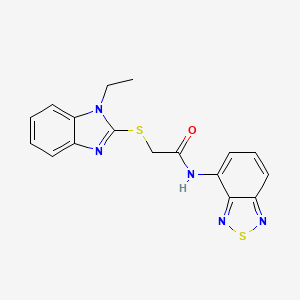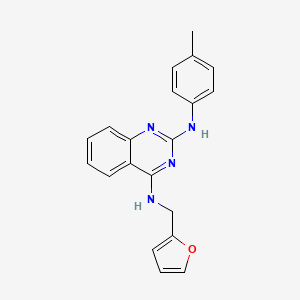
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound, also known as FMA, is a synthetic analog of the endocannabinoid anandamide, which is involved in various physiological processes, including pain modulation, appetite regulation, and mood control. In
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has been the subject of extensive research due to its potential therapeutic applications in various diseases and conditions. Some of the current research applications of this compound include:
1. Pain modulation: this compound has been shown to have analgesic properties in animal models of pain, making it a potential candidate for the treatment of chronic pain conditions.
2. Cancer treatment: this compound has been found to induce apoptosis (cell death) in cancer cells, making it a potential anticancer agent.
3. Neuroprotection: this compound has been shown to protect neurons from damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Anxiety and depression: this compound has been found to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression.
Wirkmechanismus
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is not fully understood, but it is believed to act on the endocannabinoid system, which is involved in various physiological processes, including pain modulation, appetite regulation, and mood control. This compound is thought to bind to cannabinoid receptors, particularly the CB1 receptor, and modulate their activity, leading to the observed effects on pain, cancer, neuroprotection, anxiety, and depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Analgesic effects: this compound has been found to reduce pain sensitivity in animal models of pain.
2. Anticancer effects: this compound has been shown to induce apoptosis in cancer cells, leading to their death.
3. Neuroprotective effects: this compound has been found to protect neurons from damage in animal models of neurodegenerative diseases.
4. Anxiolytic and antidepressant effects: this compound has been found to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide has several advantages and limitations for lab experiments, including:
Advantages:
1. This compound is a synthetic compound, which allows for precise control of its chemical properties and purity.
2. This compound has been extensively studied in animal models, providing a wealth of data on its effects and mechanisms of action.
3. This compound has potential therapeutic applications in various diseases and conditions, making it a promising candidate for further research.
Limitations:
1. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
2. This compound has a complex synthesis method, which may limit its availability and use in some labs.
3. This compound has potential side effects, which need to be further studied and understood.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide, including:
1. Further studies on the safety and efficacy of this compound in humans.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential therapeutic applications of this compound in various diseases and conditions.
4. Investigation of the potential side effects of this compound and how to mitigate them.
5. Development of this compound analogs with improved properties and efficacy.
Conclusion:
This compound is a synthetic compound with potential therapeutic applications in various diseases and conditions. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide is a multistep process that involves the reaction of 4-fluoro-2-methylaniline with 1H-indole-3-carboxaldehyde in the presence of a catalyst to form the intermediate 4-fluoro-2-methylphenyl-1H-indole-3-carbaldehyde. This intermediate is then reacted with acetic anhydride and a base to yield the final product, this compound. The purity and yield of this compound can be optimized by using different reaction conditions and purification methods.
Eigenschaften
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11-8-13(18)6-7-15(11)20-17(21)9-12-10-19-16-5-3-2-4-14(12)16/h2-8,10,19H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFDLDCHYSZROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)

![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)
![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)
